Targocil

Wall teichoic acid MRSA MIC90

Targocil is the definitive small-molecule inhibitor of the TarG subunit of the WTA translocase (TarGH), offering equipotent activity against MSSA and MRSA (MIC90 2 µg/mL). It uniquely attenuates S. aureus virulence—resistant mutants show markedly reduced host-cell adherence, a phenotype absent in vancomycin-resistant strains. With 4- to >16-fold greater potency than the parent analog 1835F03 and superior intracellular antibacterial activity versus vancomycin, Targocil is the essential benchmark for SAR campaigns and host-pathogen interaction studies. Procure the only TarG-specific probe that combines bacterostasis with virulence attenuation in a single tool compound.

Molecular Formula C21H22ClN5O4S
Molecular Weight 475.9 g/mol
CAS No. 1200443-21-5
Cat. No. B611154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargocil
CAS1200443-21-5
SynonymsQC-993;  QC 993;  QC993
Molecular FormulaC21H22ClN5O4S
Molecular Weight475.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3
InChIKeyTYNZGYMGTTUYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Targocil (CAS 1200443-21-5): A Wall Teichoic Acid Biosynthesis Inhibitor for Gram‑Positive Antibacterial Research


Targocil is a small‑molecule antibiotic that functions as a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in *Staphylococcus aureus* [1]. It selectively inhibits the TarG subunit of the WTA translocase (TarGH), thereby blocking the export of WTA across the bacterial membrane and inducing the cell wall stress stimulon [2]. Targocil demonstrates equipotent activity against methicillin‑susceptible (MSSA) and methicillin‑resistant (MRSA) isolates, with an MIC90 of 2 µg/mL against both, and exhibits MICs of 1 µg/mL against a panel of laboratory strains including Newman, MW2, MG2375, and MG2389 [1].

Why Targocil (CAS 1200443-21-5) Cannot Be Interchanged with Other WTA Pathway Inhibitors or Conventional Anti‑MRSA Agents


Although multiple compounds target the WTA biosynthetic pathway—including TarO inhibitors (e.g., tarocin A, tarocin B) and early‑stage inhibitors (e.g., 1835F03)—Targocil is distinguished by its unique inhibition of the TarG subunit of the WTA translocase, a late‑stage step [1]. This mechanism produces a distinct resistance profile: targocil‑resistant mutants exhibit markedly reduced adherence to host epithelial cells, a phenotype not observed with vancomycin‑resistant or other pathway‑resistant strains [2]. Furthermore, Targocil demonstrates significantly greater potency than its parent analog 1835F03 (MIC90 of 2 µg/mL versus 8 µg/mL for MSSA and >32 µg/mL for MRSA) [3] and superior intracellular antibacterial activity compared to vancomycin [3]. Substituting Targocil with other WTA inhibitors or conventional anti‑MRSA agents would compromise both potency and the unique virulence‑attenuating properties inherent to its mechanism of action.

Targocil (CAS 1200443-21-5) Quantitative Evidence: Comparator‑Based Differentiation


Potency Differential: Targocil Versus Parent Analog 1835F03 Against MRSA and MSSA

Targocil exhibits significantly greater antibacterial potency than its parent compound 1835F03 against both methicillin‑resistant and methicillin‑susceptible *S. aureus* clinical isolates. In a direct head‑to‑head comparison using the same assay conditions and clinical keratitis isolate panel, Targocil achieved an MIC90 of 2 µg/mL for both MRSA and MSSA, whereas 1835F03 demonstrated an MIC90 of 8 µg/mL against MSSA and >32 µg/mL against MRSA [1].

Wall teichoic acid MRSA MIC90

Intracellular Antibacterial Activity: Targocil Versus Vancomycin in Human Corneal Epithelial Cells

Targocil demonstrates superior efficacy against intracellular *S. aureus* compared to vancomycin, a glycopeptide antibiotic commonly used as a last‑resort therapy. In the presence of human corneal epithelial cells (HCECs), Targocil inhibited intracellular bacterial growth to a significantly greater extent than vancomycin [1]. While the study reports qualitative superiority, the observed reduction in intracellular bacterial burden supports Targocil's enhanced penetration into the intracellular compartment or sustained activity within host cells.

Intracellular infection Vancomycin HCEC

Host Cell Cytotoxicity Profile: Therapeutic Window of Targocil in HCECs

Targocil exhibits minimal cytotoxicity at concentrations near its MIC, providing a favorable therapeutic window for in vitro studies. In HCEC toxicity assays, Targocil at 5 µg/mL (2.5× MIC) showed little to no toxicity even after 24 h of exposure, whereas significant toxicity was observed only at 40 µg/mL (20× MIC) at all time points tested [1]. This defines a clear concentration‑dependent toxicity threshold that researchers can use to optimize dosing in host‑pathogen interaction models.

Cytotoxicity Therapeutic index HCEC

Resistance‑Associated Virulence Attenuation: A Differentiating Property of Targocil

Unlike resistance to conventional antibiotics such as vancomycin, resistance to Targocil is associated with a significant reduction in bacterial virulence. Targocil‑resistant *S. aureus* strains exhibit a significantly reduced ability to adhere to HCECs compared to wild‑type strains (P < 0.001) [1]. This fitness cost is mechanistically linked to defects in WTA biosynthesis and suggests that even if resistance emerges, the resulting mutants are attenuated in their pathogenic potential—a property not observed with vancomycin‑resistant strains.

Resistance Virulence Adherence

Recommended Research Applications for Targocil (CAS 1200443-21-5) Based on Quantitative Evidence


Investigating WTA‑Dependent Virulence Mechanisms and Host‑Pathogen Interactions

Targocil is ideally suited for studies examining the role of wall teichoic acid in *S. aureus* adhesion, colonization, and intracellular survival. The demonstration that targocil‑resistant mutants exhibit significantly reduced adherence to human corneal epithelial cells (P < 0.001) provides a powerful tool for dissecting WTA‑mediated virulence pathways [1]. Researchers can employ Targocil to generate resistant mutants or to conditionally inhibit WTA biosynthesis, enabling precise interrogation of host‑pathogen interface dynamics.

Intracellular *S. aureus* Infection Models Requiring Superior Penetration Over Vancomycin

In models of intracellular *S. aureus* infection—particularly those involving epithelial or endothelial cell lines—Targocil offers a distinct advantage over vancomycin. Quantitative evidence demonstrates that Targocil inhibits intracellular bacterial growth to a greater extent than vancomycin in HCEC co‑culture systems [1]. This makes Targocil the preferred tool compound for studying persistent intracellular reservoirs of *S. aureus* or evaluating the efficacy of novel anti‑staphylococcal agents in physiologically relevant intracellular niches.

Structure‑Activity Relationship (SAR) Studies and Development of Next‑Generation WTA Inhibitors

Targocil serves as an essential benchmark compound for SAR campaigns aimed at optimizing WTA biosynthesis inhibitors. Its 4‑fold to >16‑fold improvement in potency over the parent analog 1835F03—specifically an MIC90 of 2 µg/mL versus 8 µg/mL (MSSA) and >32 µg/mL (MRSA)—provides a clear quantitative baseline against which novel analogs can be compared [1]. Procurement of Targocil enables medicinal chemists and microbiologists to generate robust comparative MIC data that informs rational lead optimization efforts targeting the TarG subunit of the WTA translocase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Targocil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.